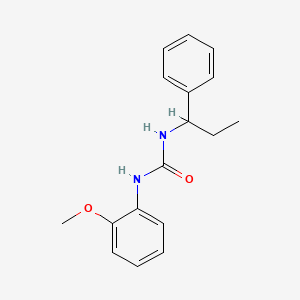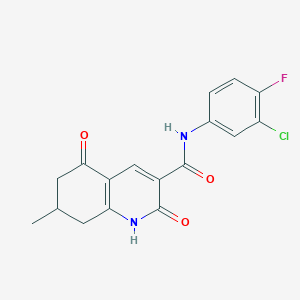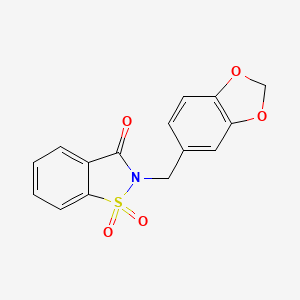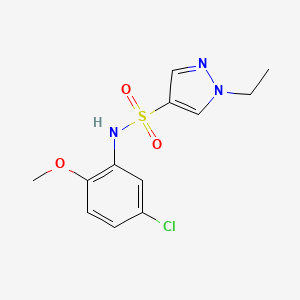amine dihydrochloride](/img/structure/B5485939.png)
[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride, also known as MTA, is a synthetic compound that has been extensively studied in scientific research. MTA is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release in the brain. Due to its unique mechanism of action, MTA has been investigated as a potential therapeutic agent for a variety of neurological disorders.
Mecanismo De Acción
[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride exerts its effects through the inhibition of VMAT2, which is responsible for the packaging of neurotransmitters such as dopamine, norepinephrine, and serotonin into vesicles for release into the synapse. By inhibiting VMAT2, [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride reduces the release of these neurotransmitters, leading to a decrease in their activity in the brain.
Biochemical and Physiological Effects:
[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter release, [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has also been shown to increase the activity of antioxidant enzymes, which protect against oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride for lab experiments is its high potency and selectivity for VMAT2 inhibition. This allows for precise control over neurotransmitter release and activity in the brain. However, one limitation of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride is its potential for off-target effects, particularly on other monoamine transporters. Careful dosing and monitoring are necessary to avoid unwanted effects.
Direcciones Futuras
There are several potential future directions for research on [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride. One area of interest is the development of more selective VMAT2 inhibitors, which could improve the specificity and safety of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride-based therapies. Another area of interest is the investigation of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride as a potential treatment for other neurological disorders, such as schizophrenia and bipolar disorder. Finally, further research is needed to fully understand the biochemical and physiological effects of [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride, particularly with regard to its effects on BDNF and oxidative stress.
Métodos De Síntesis
[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with morpholine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by treatment of the resulting amine with hydrochloric acid.
Aplicaciones Científicas De Investigación
[2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been extensively studied in scientific research, primarily for its potential therapeutic applications. [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been investigated as a treatment for Parkinson's disease, depression, and drug addiction. In animal models of Parkinson's disease, [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has been shown to improve motor function and reduce the loss of dopaminergic neurons. In preclinical studies, [2-(4-morpholinyl)ethyl](3,4,5-trimethoxybenzyl)amine dihydrochloride has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4.2ClH/c1-19-14-10-13(11-15(20-2)16(14)21-3)12-17-4-5-18-6-8-22-9-7-18;;/h10-11,17H,4-9,12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPYEKDFQDBEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5485856.png)
![N-cyclopent-3-en-1-yl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5485880.png)

![N'-(2-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5485893.png)


![4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5485909.png)


![2-[2-(2,2-diphenylethyl)-4-morpholinyl]ethanol](/img/structure/B5485926.png)

![1'-{[(2-methoxyethyl)(methyl)amino]acetyl}-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5485931.png)
![1,3-dimethoxy-2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzene](/img/structure/B5485943.png)
![4-bromo-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5485956.png)